Benzpyrinium bromide
Overview
Description
Benzpyrinium bromide: is a cholinergic drug with the molecular formula C15H17BrN2O2. It has actions and uses similar to those of neostigmine and has been used especially to relieve postoperative urinary retention .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzpyrinium bromide can be synthesized through various organic synthesis procedures. One common method involves the reaction of p-bromotoluene with bromine in the presence of a catalyst, followed by hydrolysis and purification steps .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high yield and purity. The process includes the careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Benzpyrinium bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Chemistry: Benzpyrinium bromide is used in various organic synthesis reactions as a reagent and intermediate .
Biology: In biological research, this compound is used to study cholinergic mechanisms and their effects on various physiological processes .
Medicine: this compound has been used to relieve postoperative urinary retention and other medical conditions related to cholinergic dysfunction .
Industry: In the industrial sector, this compound is used in the production of other chemical compounds and as a reagent in various chemical processes .
Mechanism of Action
Benzpyrinium bromide exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The molecular targets and pathways involved include the cholinergic receptors and the acetylcholinesterase enzyme .
Comparison with Similar Compounds
Neostigmine: Similar in action and use, neostigmine is also a cholinergic drug used to relieve postoperative urinary retention.
Pyridostigmine: Another cholinergic drug with similar uses, pyridostigmine is used to treat myasthenia gravis and other conditions.
Uniqueness: Benzpyrinium bromide is unique in its specific molecular structure and its particular efficacy in certain medical conditions, such as postoperative urinary retention .
Properties
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUNVJGEMXODJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974224 | |
Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-46-2 | |
Record name | Benzpyrinium bromide [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZPYRINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0L78YB79M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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